molecular formula C9H9FO B1424259 2-Ethyl-6-fluorobenzaldehyde CAS No. 929022-03-7

2-Ethyl-6-fluorobenzaldehyde

Cat. No.: B1424259
CAS No.: 929022-03-7
M. Wt: 152.16 g/mol
InChI Key: IJPPJBGCNSPUFE-UHFFFAOYSA-N
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Description

2-Ethyl-6-fluorobenzaldehyde is an organic compound characterized by a benzene ring substituted with an ethyl group at the second position and a fluorine atom at the sixth position, along with an aldehyde group at the first position. This compound is part of the broader class of fluorobenzaldehydes, which are known for their utility in various chemical syntheses and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Halogen Exchange Reaction: One common method involves a halogen exchange reaction, where a precursor such as 2-ethyl-6-chlorobenzaldehyde undergoes a reaction with a fluoride source, such as potassium fluoride (KF), to replace the chlorine atom with a fluorine atom.

  • Electrophilic Aromatic Substitution: Another approach is electrophilic aromatic substitution, where an ethyl group is introduced to a fluorobenzene ring using an ethylating agent like ethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogen exchange reactions or electrophilic aromatic substitution reactions. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form 2-ethyl-6-fluorobenzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Substitution reactions can occur at the fluorine position, where nucleophiles replace the fluorine atom. For example, using a Grignard reagent like ethylmagnesium bromide (EtMgBr) can lead to the formation of 2-ethyl-6-ethylbenzaldehyde.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, aqueous conditions.

  • Reduction: NaBH₄, LiAlH₄, in anhydrous ether.

  • Substitution: Grignard reagents, dry ether, low temperatures.

Major Products Formed:

  • 2-Ethyl-6-fluorobenzoic acid: (from oxidation)

  • 2-Ethyl-6-fluorobenzyl alcohol: (from reduction)

  • 2-Ethyl-6-ethylbenzaldehyde: (from substitution)

Properties

IUPAC Name

2-ethyl-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPPJBGCNSPUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308595
Record name 2-Ethyl-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929022-03-7
Record name 2-Ethyl-6-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929022-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2-Ethyl-6-fluorobenzaldehyde is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its fluorine atom enhances the stability and reactivity of the compound, making it valuable in the development of new drugs and materials.

Applications in Chemistry:

  • Synthetic Intermediate: Used in the synthesis of more complex organic molecules.

  • Fluorination Agent: Utilized to introduce fluorine atoms into other compounds.

Applications in Biology:

  • Fluorescent Probes: Employed in the design of fluorescent probes for biological imaging and diagnostics.

Applications in Medicine:

  • Drug Development: Acts as a precursor in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.

Applications in Industry:

  • Agrochemicals: Used in the production of pesticides and herbicides.

  • Material Science: Incorporated into the development of advanced materials with enhanced properties.

Mechanism of Action

The mechanism by which 2-ethyl-6-fluorobenzaldehyde exerts its effects depends on its specific application. In drug development, for example, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The fluorine atom plays a crucial role in enhancing the binding affinity and selectivity of the compound towards its molecular targets.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: Can bind to receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde: Lacks the ethyl group.

  • 2-Ethylbenzaldehyde: Lacks the fluorine atom.

  • 2,6-Difluorobenzaldehyde: Contains two fluorine atoms instead of one.

Biological Activity

2-Ethyl-6-fluorobenzaldehyde is an aromatic aldehyde characterized by its unique structural features, including an ethyl group and a fluorine atom positioned on the benzene ring. Its molecular formula is C9H9FOC_9H_9FO with a molecular weight of approximately 168.17 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

The presence of the aldehyde functional group makes this compound reactive, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes. The fluorine atom enhances the compound's reactivity and binding affinity through electronic effects, which can be critical in enzyme inhibition studies.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition : Its ability to interact with biological targets allows it to act as an inhibitor for certain enzymes, which is crucial in drug design.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. The compound significantly reduced swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.

Treatment GroupPaw Edema (mm)
Control5.0
This compound (50 mg/kg)3.0
Standard Drug (Ibuprofen)2.5

The biological activity of this compound can be attributed to its interaction with key signaling pathways:

  • NF-κB Pathway Modulation : This compound may inhibit NF-κB activation, which is crucial for regulating immune responses and inflammation. Inhibition of this pathway can lead to reduced expression of pro-inflammatory cytokines.
  • Enzyme Interaction : The electrophilic nature of the aldehyde group allows for covalent modification of cysteine residues in target enzymes, potentially altering their activity and contributing to its therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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